Cas no 1509080-02-7 (1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid)

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid

- Cyclopropanecarboxylic acid, 1-(6-methyl-4-pyrimidinyl)-

-

- インチ: 1S/C9H10N2O2/c1-6-4-7(11-5-10-6)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13)

- InChIKey: RPIDCSMXUSVMQU-UHFFFAOYSA-N

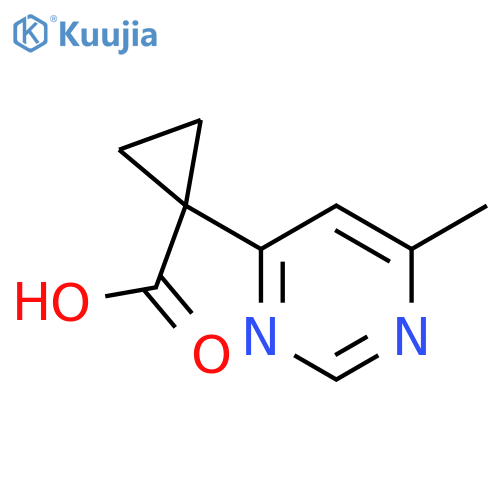

- ほほえんだ: C1(C2C=C(C)N=CN=2)(C(O)=O)CC1

じっけんとくせい

- 密度みつど: 1.362±0.06 g/cm3(Predicted)

- ふってん: 364.1±30.0 °C(Predicted)

- 酸性度係数(pKa): 3.66±0.20(Predicted)

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M133801-1g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 1g |

$ 1250.00 | 2022-06-04 | ||

| TRC | M133801-500mg |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 500mg |

$ 815.00 | 2022-06-04 | ||

| Life Chemicals | F1967-1664-5g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 5g |

$6036.0 | 2023-09-06 | |

| Life Chemicals | F1967-1664-1g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 1g |

$2012.0 | 2023-09-06 | |

| Life Chemicals | F1967-1664-10g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 10g |

$8450.0 | 2023-09-06 | |

| Life Chemicals | F1967-1664-0.5g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 0.5g |

$1911.0 | 2023-09-06 | |

| Chemenu | CM535088-1g |

1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 1g |

$2423 | 2023-02-17 | |

| Life Chemicals | F1967-1664-0.25g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 0.25g |

$1815.0 | 2023-09-06 | |

| Life Chemicals | F1967-1664-2.5g |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 95%+ | 2.5g |

$4024.0 | 2023-09-06 | |

| TRC | M133801-100mg |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid |

1509080-02-7 | 100mg |

$ 210.00 | 2022-06-04 |

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid 関連文献

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1509080-02-7 and Product Name: 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid

The compound identified by the CAS number 1509080-02-7 and the product name 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropane ring fused with a pyrimidine moiety, along with a carboxylic acid functional group, imparts distinct chemical properties that make it a valuable scaffold for designing novel therapeutic agents.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of new drugs. Among these, pyrimidine derivatives have shown remarkable promise in various therapeutic areas, including oncology, antiviral treatments, and anti-inflammatory therapies. The compound in question, 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid, is no exception. Its structural design allows for multiple points of modification, enabling chemists to fine-tune its pharmacological profile to target specific biological pathways.

The cyclopropane ring is a particularly intriguing feature of this molecule. Cyclopropanes are known for their high reactivity due to the strain within the three-membered ring, which can be exploited to enhance binding affinity or modulate metabolic stability. In the context of 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid, this strain can be leveraged to improve interactions with biological targets, such as enzymes or receptors. This characteristic has made it a focal point in the design of small-molecule inhibitors.

Moreover, the pyrimidine moiety contributes to the compound's ability to engage with biological systems. Pyrimidines are fundamental components of nucleic acids and play a crucial role in many cellular processes. By incorporating a pyrimidine ring into the molecular structure, chemists can harness its natural affinity for biological targets. The specific substitution pattern in 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid, particularly the presence of a methyl group at the 6-position of the pyrimidine ring, further enhances its interaction with potential targets.

Recent studies have highlighted the importance of structural diversity in drug discovery. The unique combination of a cyclopropane ring and a pyrimidine moiety in 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid positions it as a versatile scaffold for further derivatization. Researchers have been exploring various synthetic strategies to modify this core structure, aiming to optimize its pharmacokinetic and pharmacodynamic properties. These efforts have led to the development of several analogs with enhanced potency and selectivity.

The carboxylic acid functional group at the cyclopropane ring further expands the possibilities for chemical modification. This group can be used to form esters, amides, or other derivatives, each offering distinct advantages in terms of solubility, stability, and bioavailability. The ability to incorporate diverse functional groups into this molecular framework underscores its potential as a building block for novel therapeutics.

In the realm of oncology, pyrimidine derivatives have shown particular promise as inhibitors of kinases and other enzymes involved in cancer progression. The structural features of 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid make it an attractive candidate for developing kinase inhibitors. Preclinical studies have demonstrated that compounds with similar scaffolds can effectively disrupt signaling pathways critical for tumor growth and survival.

Another area where this compound shows potential is in antiviral therapy. Viruses often rely on pyrimidine-based nucleosides for their replication cycle. By targeting these essential components with molecules like 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid, researchers aim to inhibit viral replication and treat infections more effectively. The cyclopropane ring may also contribute to enhancing drug resistance profiles, making it an ideal candidate for long-term treatment regimens.

The anti-inflammatory applications of this compound are also being explored. Chronic inflammation is associated with numerous diseases, including autoimmune disorders and cardiovascular conditions. Pyrimidine derivatives have demonstrated anti-inflammatory properties by modulating immune responses and reducing pro-inflammatory cytokine production. The unique structural features of 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid may enable it to achieve these effects while minimizing side effects.

From a synthetic chemistry perspective, 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid presents an interesting challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions and cyclization strategies have been instrumental in building this scaffold from readily available starting materials.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds like 1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid. Collaborative efforts between academic researchers and industry scientists are driving innovation in drug design and development. These partnerships are essential for translating laboratory discoveries into viable clinical candidates.

In conclusion,1509080-02-7 (CAS No.) is an exciting compound with significant potential in pharmaceutical applications due to its unique structural features and versatility as a molecular scaffold. Its combination of a cyclopropane ring、a pyrimidine moiety、and a carboxylic acid functional group makes it an attractive candidate for further exploration in drug discovery。As research progresses,this compound is likely to play an increasingly important role in developing novel therapeutics across various therapeutic areas。

1509080-02-7 (1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid) 関連製品

- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)

- 1523365-13-0(2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)

- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)

- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)

- 1262019-71-5(4-Iodo-2-(trifluoromethyl)cinnamic acid)

- 2108917-20-8((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)

- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)

- 124285-37-6(2-Hydrazinyl-4,5-dimethylthiazole)

- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)